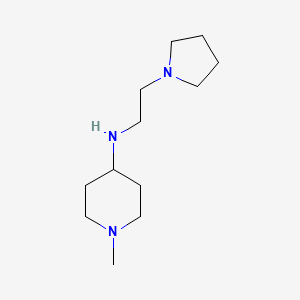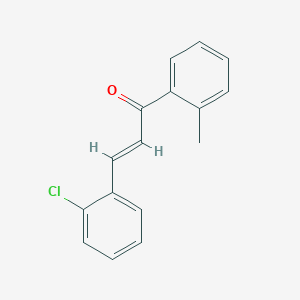
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a non-steroidal fertility drug that is used to treat infertility in women. It works by stimulating the release of hormones necessary for ovulation. Clomiphene has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been extensively studied for its use in treating infertility in women. It has also been studied for its potential use in treating male infertility, polycystic ovary syndrome, and endometriosis. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit cancer cell growth in vitro.
Mechanism of Action
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one works by binding to estrogen receptors in the hypothalamus and pituitary gland, which stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These hormones are necessary for ovulation to occur.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of FSH and LH, which in turn stimulates the ovaries to produce and release eggs. It also thickens the cervical mucus, making it more difficult for sperm to enter the uterus. This compound has also been shown to increase the thickness of the endometrial lining, which is necessary for implantation to occur.
Advantages and Limitations for Lab Experiments
(2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a widely used fertility drug and has been extensively studied in clinical trials. It is relatively inexpensive and easy to administer. However, it does have some limitations, such as the potential for multiple pregnancies and the risk of ovarian hyperstimulation syndrome.
Future Directions
There are several future directions for research on (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One area of interest is its potential use in cancer treatment. Further research is needed to determine its effectiveness in inhibiting cancer cell growth in vivo. Another area of interest is its potential use in male infertility, as it has been shown to increase testosterone levels in men. Finally, there is interest in developing new and improved synthesis methods for this compound to increase yield and purity.
Conclusion:
This compound is a non-steroidal fertility drug that has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It has shown promise in treating infertility in women and has potential applications in cancer treatment and male infertility. Further research is needed to fully understand its potential benefits and limitations.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIEFAVWOKYOG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B3167363.png)

![[2-Amino-1-(4-methylphenyl)ethyl]diethylamine](/img/structure/B3167375.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline](/img/structure/B3167386.png)
![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)
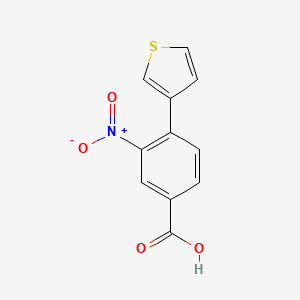
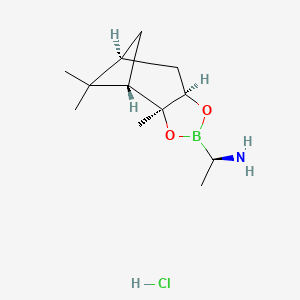
![4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167422.png)
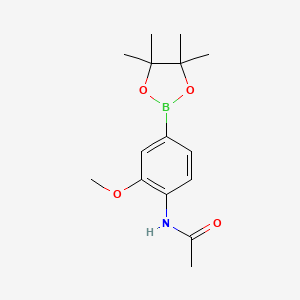

![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)

